1,3,4-Oxadiazole, 2,5-dihydro-2,2-dimethoxy-5,5-dimethyl-

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

1,3,4-Oxadiazole, 2,5-dihydro-2,2-dim

Actividad Biológica

1,3,4-Oxadiazoles are a class of five-membered heterocycles that have garnered significant interest in medicinal chemistry due to their diverse biological activities. The specific compound 1,3,4-Oxadiazole, 2,5-dihydro-2,2-dimethoxy-5,5-dimethyl- (CAS Number: 138723-90-7) is notable for its potential therapeutic applications. This article reviews the biological activity of this compound, supported by relevant studies and data.

Chemical Structure and Properties

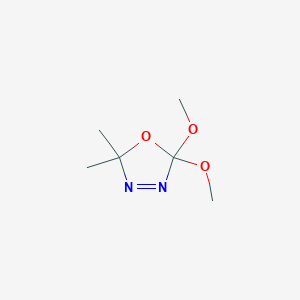

The molecular formula for 1,3,4-Oxadiazole, 2,5-dihydro-2,2-dimethoxy-5,5-dimethyl- is C6H12N2O3. Its structure features two methoxy groups and two methyl groups attached to the oxadiazole ring. This configuration influences its lipophilicity and metabolic stability.

Antimicrobial Activity

Research indicates that oxadiazole derivatives exhibit significant antimicrobial properties. A study focusing on various oxadiazole compounds demonstrated that certain derivatives possess strong antibacterial effects against plant pathogens such as Xanthomonas oryzae with effective concentrations (EC50) lower than traditional treatments like bismerthiazol (BMT) and thiodiazole copper (TDC) .

| Compound | EC50 (μg/mL) | Comparison |

|---|---|---|

| 5v | 19.44 | Better than BMT (68.50) |

| 5u | 25.37 | Better than TDC (91.05) |

| BMT | 77.46 | - |

| TDC | 99.31 | - |

Anticancer Activity

1,3,4-Oxadiazole derivatives have shown promise in anticancer applications. In a study involving a library of oxadiazole derivatives tested against human cancer cell lines (HCT-116 and HeLa), several compounds exhibited notable cytotoxicity . The mechanism of action was linked to the inhibition of topoisomerase I activity, which is critical for DNA replication and repair.

The biological activities of 1,3,4-oxadiazoles can be attributed to several mechanisms:

- Topoisomerase Inhibition : Some derivatives inhibit topoisomerases, enzymes essential for DNA unwinding during replication.

- Antioxidant Properties : Oxadiazoles may exhibit antioxidant activity, reducing oxidative stress in cells.

- Membrane Disruption : Certain compounds can disrupt bacterial membranes leading to cell death.

Study on Antibacterial Properties

A series of novel oxadiazole derivatives were synthesized and evaluated for their antibacterial activity against Xanthomonas oryzae. The results indicated that compounds with specific substitutions on the oxadiazole ring significantly enhanced antibacterial efficacy compared to standard treatments .

Study on Anticancer Activity

In another investigation focused on antiproliferative effects against cancer cell lines (HCT-116 and HeLa), a subset of oxadiazole derivatives displayed cytotoxic effects with IC50 values indicating strong potential as anticancer agents . The study utilized MTT assays to quantify cell viability post-treatment.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

Antimicrobial Activity

Research has demonstrated that oxadiazole derivatives exhibit notable antimicrobial properties. For instance, studies indicate that compounds containing the oxadiazole ring can inhibit the growth of various bacterial strains and fungi. The mechanism often involves interference with microbial cell wall synthesis or metabolic pathways.

Anticancer Properties

Several studies have reported that oxadiazole derivatives possess anticancer activity. The compound 1,3,4-Oxadiazole, 2,5-dihydro-2,2-dimethoxy-5,5-dimethyl- has shown potential in targeting specific cancer cell lines by inducing apoptosis and inhibiting tumor growth. The structural modifications on the oxadiazole ring enhance its efficacy against cancer cells.

Materials Science

Polymeric Applications

Oxadiazoles are used in the synthesis of polymers with enhanced thermal stability and mechanical properties. The incorporation of 1,3,4-Oxadiazole into polymer matrices has been shown to improve flame retardancy and oxidative stability. This makes it a candidate for applications in coatings and insulation materials.

Electroluminescent Devices

The compound is also explored in the field of organic electronics. Its unique electronic properties allow it to be used as a luminescent material in organic light-emitting diodes (OLEDs). Research indicates that incorporating oxadiazole derivatives can lead to improved efficiency and stability in OLED devices.

Agricultural Chemistry

Pesticidal Activity

The oxadiazole framework is recognized for its pesticidal properties. Studies have indicated that compounds like 1,3,4-Oxadiazole, 2,5-dihydro-2,2-dimethoxy-5,5-dimethyl- can act as effective herbicides or insecticides by disrupting the biological processes of pests while being less harmful to non-target organisms.

Case Studies and Research Findings

Propiedades

IUPAC Name |

2,2-dimethoxy-5,5-dimethyl-1,3,4-oxadiazole |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12N2O3/c1-5(2)7-8-6(9-3,10-4)11-5/h1-4H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HEGRRSZUIAOCHY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(N=NC(O1)(OC)OC)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12N2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70471607 |

Source

|

| Record name | 1,3,4-Oxadiazole, 2,5-dihydro-2,2-dimethoxy-5,5-dimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70471607 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

160.17 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

138723-90-7 |

Source

|

| Record name | 1,3,4-Oxadiazole, 2,5-dihydro-2,2-dimethoxy-5,5-dimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70471607 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.